
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline is an organic compound with the molecular formula C13H19NS. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group and the benzene ring is substituted with a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline typically involves the following steps:
Formation of 2-Methylcyclopentylamine: This can be achieved by the reduction of 2-methylcyclopentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
N-Alkylation of Aniline: The 2-methylcyclopentylamine is then reacted with aniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions to form N-(2-Methylcyclopentyl)aniline.
Introduction of Methylsulfanyl Group: The final step involves the introduction of the methylsulfanyl group onto the benzene ring. This can be achieved by reacting N-(2-Methylcyclopentyl)aniline with methylthiol in the presence of a suitable oxidizing agent, such as hydrogen peroxide (H2O2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the methylsulfanyl group, typically using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aniline nitrogen can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: De-methylsulfanylated aniline derivatives
Substitution: N-substituted aniline derivatives
Scientific Research Applications
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylcyclopentyl)-2-(methylsulfanyl)aniline
- N-(2-Methylcyclopentyl)aniline
- N-(Cyclopentyl)-3-(methylsulfanyl)aniline
Uniqueness
N-(2-Methylcyclopentyl)-3-(methylsulfanyl)aniline is unique due to the specific positioning of the methylsulfanyl group on the benzene ring. This positioning can significantly influence the compound’s reactivity and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(2-methylcyclopentyl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-10-5-3-8-13(10)14-11-6-4-7-12(9-11)15-2/h4,6-7,9-10,13-14H,3,5,8H2,1-2H3 |
InChI Key |
RUOVATINBKCWDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC(=CC=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



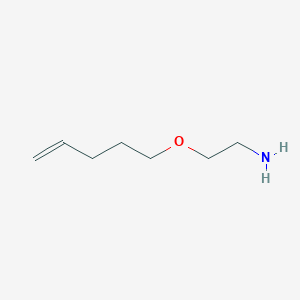
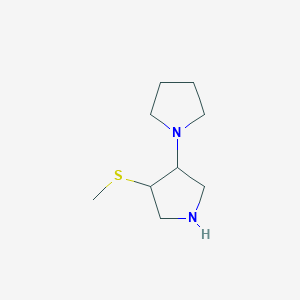



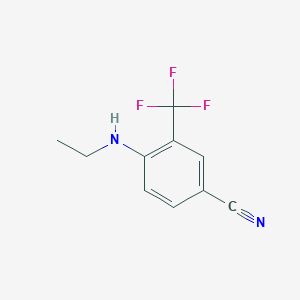



![4-[(Furan-2-ylmethyl)amino]butan-2-ol](/img/structure/B13299590.png)
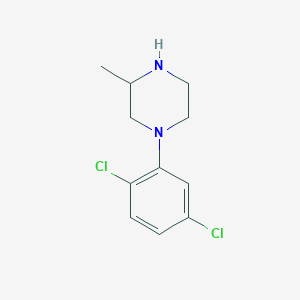
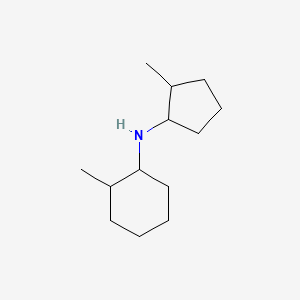
![2-Amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide](/img/structure/B13299602.png)
